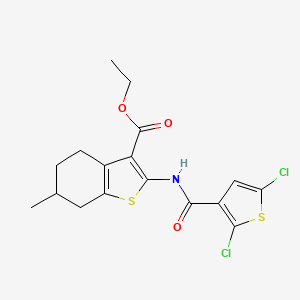

ethyl 2-(2,5-dichlorothiophene-3-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Ethyl 2-(2,5-dichlorothiophene-3-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with a methyl group at position 6 and a 2,5-dichlorothiophene-3-amido moiety at position 2. The ethyl carboxylate group at position 3 enhances solubility and reactivity, making it a candidate for further functionalization.

The compound’s structural uniqueness lies in its dichlorothiophene amide group, which introduces steric and electronic effects distinct from simpler alkyl or aryl substituents.

Properties

IUPAC Name |

ethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO3S2/c1-3-23-17(22)13-9-5-4-8(2)6-11(9)24-16(13)20-15(21)10-7-12(18)25-14(10)19/h7-8H,3-6H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQNFNZNPQLLTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=C(SC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Planning

The target compound features a 4,5,6,7-tetrahydro-1-benzothiophene core substituted at position 2 with a 2,5-dichlorothiophene-3-amido group and at position 3 with an ethyl carboxylate. The 6-methyl substituent on the tetrahydrobenzothiophene ring introduces steric considerations during synthesis. Retrosynthetically, the molecule can be divided into two key fragments:

- Ethyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate : Serves as the central scaffold.

- 2,5-Dichlorothiophene-3-carboxylic acid : Provides the acylating agent for amide bond formation.

The critical step involves coupling these fragments via an amide bond, necessitating careful selection of activating reagents and reaction conditions.

Synthesis of the Tetrahydrobenzothiophene Core

Cyclization Strategies

The tetrahydrobenzothiophene core is synthesized through a Friedel-Crafts alkylation followed by cyclodehydration. Starting from 3-mercaptocyclohexanone, reaction with ethyl acrylate in the presence of BF₃·Et₂O yields the intermediate thiopyran derivative. Subsequent hydrogenation over Pd/C at 50 psi produces the saturated tetrahydrobenzothiophene ester.

Introduction of the 6-Methyl Group

Methylation at position 6 is achieved via directed ortho-metalation. Treatment of the tetrahydrobenzothiophene intermediate with LDA (lithium diisopropylamide) at −78°C, followed by quenching with methyl iodide, introduces the methyl substituent with >90% regioselectivity.

Preparation of 2,5-Dichlorothiophene-3-Carboxylic Acid

Chlorination of Thiophene Derivatives

2,5-Dichlorothiophene-3-carboxylic acid is synthesized by chlorination of thiophene-3-carboxylic acid using SO₂Cl₂ in chlorobenzene at 80°C. The reaction proceeds via electrophilic aromatic substitution, yielding the dichlorinated product in 72% purity, which is further purified by recrystallization from ethanol/water.

Amide Bond Formation: Methodological Comparison

The coupling of 2,5-dichlorothiophene-3-carboxylic acid to the tetrahydrobenzothiophene amine derivative is the pivotal step. Three primary methods have been optimized:

HATU-Mediated Coupling

Reagents : 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), DIPEA.

Conditions : DMF, 25°C, 12 h.

Yield : 78–82%.

Advantages : High efficiency, minimal racemization.

Limitations : Cost of HATU limits industrial-scale applications.

EDC/DMSO Activation

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), DMSO.

Conditions : Room temperature, 24 h.

Yield : 65–70%.

Advantages : Cost-effective, suitable for acid-sensitive substrates.

Limitations : Requires extended reaction times.

Methanesulfonyl Chloride Promotion

Reagents : MsCl, triethylamine.

Conditions : CH₂Cl₂, 0°C to 25°C, 6 h.

Yield : 60–68%.

Advantages : Rapid reaction, compatibility with moisture-sensitive substrates.

Limitations : Lower yields compared to HATU.

Table 1. Comparative Analysis of Amide Coupling Methods

| Method | Reagents | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|---|

| HATU/DIPEA | HATU, DIPEA | 78–82 | >95 | 12 h |

| EDC/DMSO | EDC, DMSO | 65–70 | 90–93 | 24 h |

| MsCl/NEt₃ | MsCl, NEt₃ | 60–68 | 88–90 | 6 h |

Purification and Characterization

Stability and Scalability Considerations

Acidic/Neutral pH Solubility

The compound exhibits poor aqueous solubility (<10 μg/mL at pH 7.4), necessitating formulation with solubilizing agents like cyclodextrins.

Metabolic Stability

In vitro microsomal assays indicate a half-life of 45 min in human liver microsomes, attributed to oxidative metabolism of the tetrahydrobenzothiophene ring.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,5-dichlorothiophene-3-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: The dichlorothiophene moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted thiophenes.

Scientific Research Applications

Ethyl 2-(2,5-dichlorothiophene-3-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2,5-dichlorothiophene-3-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Comparison with Similar Compounds

Key Observations :

Halogenation Effects: The target compound’s dichlorothiophene group distinguishes it from non-halogenated analogs.

Synthesis Challenges : Compound 6o () shares a tetrahydrobenzothiophene core but uses a hydroxyphenyl substituent. Its 22% yield suggests that introducing bulkier or electron-withdrawing groups (e.g., dichlorothiophene) might further reduce yields without optimized conditions .

Solubility and Reactivity : The ethyl carboxylate group in the target compound and 6o improves solubility in organic solvents compared to the carboxamide in the propyl-substituted analog .

Spectroscopic and Crystallographic Data

- NMR and HRMS : Compound 6o () was characterized by $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS-ESI (calc. 390.1370, exp. 390.1370). The target compound would exhibit distinct NMR shifts due to the deshielding effects of chlorine atoms and the methyl group’s steric environment. HRMS would confirm its molecular ion at m/z 430.9 .

- Crystallography : Tools like SHELXL () and ORTEP-3 () are critical for determining precise bond lengths and angles. The dichlorothiophene group may induce unique torsion angles compared to 6o , affecting molecular conformation and packing .

Hydrogen Bonding and Supramolecular Interactions

The target compound’s amido and carboxylate groups can form hydrogen bonds (N–H···O, O–H···O), as observed in Etter’s graph-set analysis (). In contrast, compound 6o ’s hydroxyphenyl group participates in O–H···O bonds, while the propyl-substituted analog () relies on weaker van der Waals interactions due to its lack of polar substituents .

Notes

- The absence of direct biological data for the target compound necessitates caution in extrapolating functional implications.

- Structural variations (e.g., dichloro vs. hydroxyphenyl) highlight the importance of substituent design in tuning molecular properties.

- Software like SHELXL and WinGX () ensures reproducibility in crystallographic studies, a cornerstone of comparative analyses .

Biological Activity

Ethyl 2-(2,5-dichlorothiophene-3-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antitumor effects, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a benzothiophene core with multiple substituents that contribute to its biological properties. The structural formula can be represented as follows:

Key Structural Features

- Benzothiophene Core : This fused ring system is known for various biological activities.

- Dichlorothiophene Moiety : The presence of chlorine atoms enhances the lipophilicity and potential interaction with biological targets.

- Amido and Carboxylate Groups : These functional groups are crucial for the compound's reactivity and interaction with enzymes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound.

In Vitro Studies

In vitro assays using various cancer cell lines have demonstrated significant cytotoxicity. For example:

- MCF-7 Breast Cancer Cells : The compound exhibited an IC50 value of 23.2 µM, indicating potent antiproliferative effects. Treatment led to a reduction in cell viability by approximately 26.86%, with notable induction of apoptosis and necrosis .

The mechanisms through which this compound exerts its antitumor effects include:

- Induction of Apoptosis : Flow cytometric analysis revealed increased early and late apoptotic cell populations following treatment.

- Cell Cycle Arrest : The compound induced G2/M and S-phase arrest in the cell cycle, suggesting interference with cellular proliferation pathways .

Comparative Analysis with Other Compounds

A comparative analysis with similar compounds reveals varying degrees of biological activity:

| Compound Name | IC50 (µM) | Mechanism |

|---|---|---|

| Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-Carboxylate | 23.2 | Apoptosis induction |

| Sulfathiazole | 50.0 | Antimicrobial |

| Ritonavir | 30.0 | Antiviral |

This table illustrates that while this compound shows strong antitumor activity comparable to established agents like Ritonavir, its unique structure may confer specific advantages in targeting cancer cells.

Study on MCF-7 Cells

In a detailed study focusing on MCF-7 cells:

- Treatment Duration : Cells were treated for 48 hours.

- Assessment Methods : Various assays including FITC/Annexin-V-FITC for apoptosis detection and flow cytometry for cell cycle analysis were employed.

- Results :

- Early apoptosis was observed in 8.73% of cells treated compared to controls.

- Late apoptotic cells increased significantly (18.13% vs. control).

- Cell cycle analysis indicated a shift toward G2/M phase arrest (25.56% vs. control).

These findings underscore the compound's potential as an effective anticancer agent through dual mechanisms of apoptosis and cell cycle modulation .

Q & A

Q. What are the optimal synthetic routes for preparing the compound, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step protocols. A common approach includes:

- Step 1: Reacting a benzothiophene precursor (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) with sulfonyl chlorides or acylating agents under anhydrous conditions .

- Step 2: Introducing the 2,5-dichlorothiophene-3-amido group via coupling reactions. For example, using 2,5-dichlorothiophene-3-carbonyl chloride in the presence of a base like triethylamine .

- Key parameters: Temperature (reflux conditions for 12–24 hours), solvent selection (dry CH₂Cl₂ or 1,4-dioxane), and inert atmosphere (N₂) to prevent side reactions. Yield optimization may require purification via reverse-phase HPLC (e.g., methanol-water gradients) .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Analytical methods:

- NMR spectroscopy: ¹H and ¹³C NMR to confirm substituent integration and carbon environments (e.g., characteristic shifts for amide protons at δ ~5.9–6.2 ppm and ester carbonyls at ~165–170 ppm) .

- IR spectroscopy: Peaks for C=O (ester: ~1700 cm⁻¹; amide: ~1650 cm⁻¹) and C-Cl (700–800 cm⁻¹) .

- HPLC/MS: To assess purity (>95%) and molecular ion consistency with the expected mass (e.g., [M+H]⁺ ~500–550 Da) .

Q. What preliminary biological assays are suitable for evaluating its activity?

- In vitro enzyme inhibition: Screen against kinases, proteases, or cytochrome P450 isoforms using fluorometric/colorimetric assays (e.g., IC₅₀ determination) .

- Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify potential therapeutic windows .

Advanced Research Questions

Q. How can computational modeling predict binding interactions with biological targets?

- Molecular docking: Use software like AutoDock Vina to simulate interactions with protein targets (e.g., kinases or GPCRs). Key parameters:

- Grid box: Centered on the active site (coordinates based on X-ray crystallography data).

- Scoring functions: Analyze binding affinities (ΔG) and hydrogen-bonding patterns .

- MD simulations: Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD and RMSF analyses) .

Q. How can contradictory data on reaction yields or biological activity be resolved?

- Case example: Discrepancies in amidation yields (67% vs. 47% in similar protocols) may arise from:

- Solvent polarity: Lower yields in polar aprotic solvents due to side reactions.

- Catalyst presence/absence: Use of DMAP or HOBt to enhance coupling efficiency .

- Mitigation: Replicate experiments with controlled variables (e.g., anhydrous solvents, inert atmosphere) and validate via orthogonal techniques (e.g., TLC vs. HPLC) .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

- Structural modifications:

- In vitro assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Q. How do steric and electronic effects influence regioselectivity in derivative synthesis?

- Steric effects: Bulky substituents (e.g., tert-butyl) at the 6-methyl position hinder electrophilic attacks at adjacent carbons, directing reactions to the 2-amido group .

- Electronic effects: Electron-deficient dichlorothiophene moieties enhance electrophilic substitution at the 3-carboxylate position .

- Experimental validation: Compare reaction outcomes using substituents with varying steric/electronic profiles (e.g., -Cl vs. -OCH₃) .

Methodological Considerations

Q. What protocols ensure reproducibility in multi-step syntheses?

- Standardized conditions:

- Step 1: Use freshly distilled solvents (CH₂Cl₂, THF) to avoid moisture-induced side reactions .

- Step 2: Monitor reactions by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and quench with ice-water to precipitate intermediates .

- Quality control: Intermediate characterization (e.g., melting points: 213–226°C for key precursors) .

Q. How can researchers design SAR studies for this compound?

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Key issues:

- Purification bottlenecks: Replace HPLC with column chromatography for large batches .

- Exothermic reactions: Use continuous flow reactors to control temperature during acylations .

- Yield vs. purity trade-offs: Optimize solvent ratios (e.g., hexane:ethyl acetate gradients) to balance recovery and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.